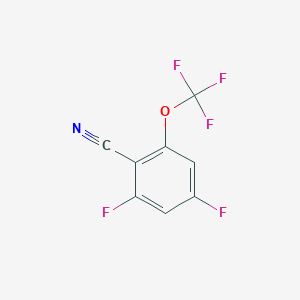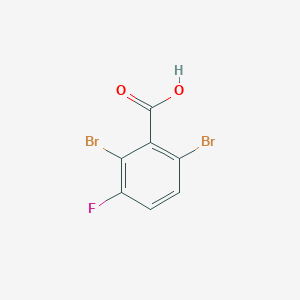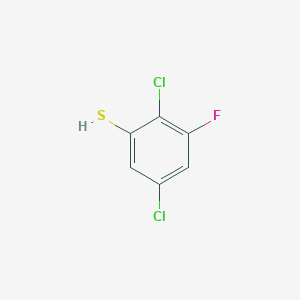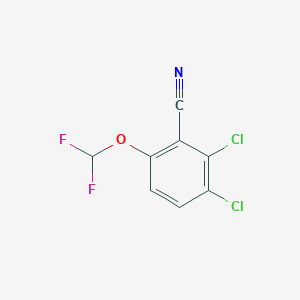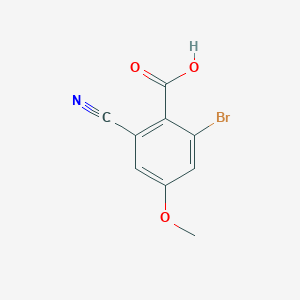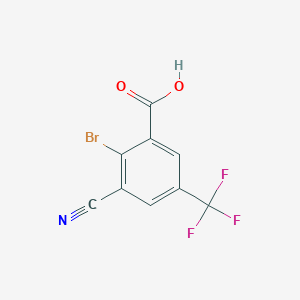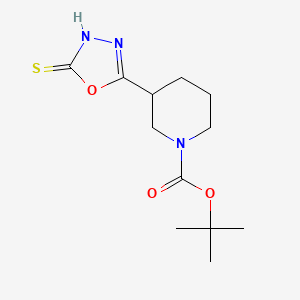
Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Descripción general
Descripción
“Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C12H19N3O3S . It has a molecular weight of 285.36 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a piperidine ring, an oxadiazole ring, and a sulfanyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related oxadiazole derivatives have been involved in reactions with acid chlorides, leading to acylated compounds .Aplicaciones Científicas De Investigación
Synthesis of N-heterocycles
Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized in the stereoselective synthesis of amines and their derivatives, offering a pathway to structurally diverse piperidines, pyrrolidines, and azetidines. These compounds serve as key structural motifs in many natural products and therapeutically relevant compounds, highlighting the versatility of tert-butyl groups in medicinal chemistry (Philip et al., 2020).
Biological Activities of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole rings are featured in numerous synthetic molecules due to their effective binding with various enzymes and receptors, facilitating a broad spectrum of bioactivities. The structural peculiarity of the 1,3,4-oxadiazole ring allows for interactions through weak forces, making these derivatives appealing for the development of medicinal agents targeting a wide range of ailments, including anticancer, antibacterial, and antiviral applications (Verma et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target protoporphyrinogen oxidase (ppo), an enzyme significant for a diverse family of herbicides .
Biochemical Pathways
If the compound targets ppo like its analogs, it may affect the heme biosynthesis pathway, as ppo is a key enzyme in this pathway .
Result of Action
Similar compounds have shown potent growth inhibition properties against certain cancer cell lines .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function . Additionally, the oxadiazole ring may participate in hydrogen bonding and π-π interactions with aromatic amino acids, influencing enzyme activity and protein-protein interactions . These interactions suggest that this compound could modulate various biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. The compound can influence cell signaling pathways by interacting with key signaling proteins, potentially leading to changes in gene expression and cellular metabolism . For example, the compound’s interaction with kinases and phosphatases could alter phosphorylation states of target proteins, impacting cell proliferation, differentiation, and apoptosis . Additionally, this compound may affect mitochondrial function, influencing cellular energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their activity . For instance, the sulfanyl group can form covalent bonds with catalytic cysteine residues, leading to enzyme inhibition . Additionally, the oxadiazole ring can interact with nucleotide-binding sites, potentially affecting enzyme-substrate interactions and catalytic efficiency . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the compound’s stability in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on physiological processes, while higher doses can lead to significant biochemical and cellular changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, the compound may exhibit toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components . Additionally, the compound’s influence on metabolic pathways can result in changes in metabolite levels, affecting overall cellular metabolism . Understanding these metabolic interactions is essential for elucidating the compound’s biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound may localize to specific organelles or compartments, influencing its activity and function . These transport and distribution dynamics are critical for understanding the compound’s cellular effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may accumulate in the nucleus, affecting gene expression and chromatin structure . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.
Propiedades
IUPAC Name |
tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-12(2,3)18-11(16)15-6-4-5-8(7-15)9-13-14-10(19)17-9/h8H,4-7H2,1-3H3,(H,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCAZAMJBGQMNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


